molecular formula C19H16N2O2S B324033 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B324033
M. Wt: 336.4 g/mol
InChI Key: MYEPCSUJLJKZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea is an organic compound with the molecular formula C19H16N2O2S and a molecular weight of 336.4 g/molFuran derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including the reaction time, solvent, and amounts of substrates, are optimized to achieve good yields

Chemical Reactions Analysis

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions involving singlet oxygen can lead to the formation of various oxidized derivatives .

Scientific Research Applications

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea has several scientific research applications. It has been studied for its antimicrobial and anticancer potential . In vitro studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, as well as human cancer cell lines . The compound’s unique structure, which includes both a furan ring and a biphenyl moiety, makes it a valuable candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation . The compound’s ability to interact with EGFR and other molecular targets makes it a promising candidate for the development of new anticancer agents .

Comparison with Similar Compounds

N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share a similar furan ring structure but differ in their specific substituents and biological activities. For example, fenfuram and furcarbanil are known for their fungicidal properties, while methfuroxam has been used as a model compound in photochemical studies . The unique combination of a furan ring and a biphenyl moiety in this compound distinguishes it from these other compounds and contributes to its diverse range of biological activities .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-4-phenylbenzamide

InChI

InChI=1S/C19H16N2O2S/c22-18(21-19(24)20-13-17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24)

InChI Key

MYEPCSUJLJKZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3

Origin of Product

United States

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